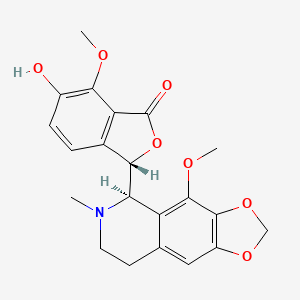
6'-Desmethoxy-6'-hydroxy Noscapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Desmethoxy-6’-hydroxy Noscapine is a derivative of noscapine, an isoquinoline alkaloid primarily known for its antitussive (cough suppressant) properties. This compound is characterized by the absence of a methoxy group and the presence of a hydroxy group at the 6’ position, which distinguishes it from its parent compound, noscapine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Desmethoxy-6’-hydroxy Noscapine typically involves the demethylation of noscapine followed by hydroxylation. The process begins with the selective removal of the methoxy group at the 6’ position using reagents such as boron tribromide (BBr3) under controlled conditions. The resulting intermediate is then subjected to hydroxylation using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) to introduce the hydroxy group at the desired position .
Industrial Production Methods: Industrial production of 6’-Desmethoxy-6’-hydroxy Noscapine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 6’-Desmethoxy-6’-hydroxy Noscapine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
6’-Desmethoxy-6’-hydroxy Noscapine has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and as a starting material for the synthesis of other bioactive molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its structural similarity to noscapine, which has shown anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 6’-Desmethoxy-6’-hydroxy Noscapine is believed to be similar to that of noscapine. It primarily acts as a sigma receptor agonist, which is thought to mediate its antitussive effects. Experimental evidence suggests that pretreatment with sigma-specific antagonists reduces the activity of noscapine, indicating the involvement of sigma receptors. Additionally, it may interact with other molecular targets and pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Noscapine: The parent compound, known for its antitussive properties.
6’-Methoxy Noscapine: A derivative with a methoxy group at the 6’ position.
Hydroxy Noscapine: A derivative with a hydroxy group at a different position.
Comparison: 6’-Desmethoxy-6’-hydroxy Noscapine is unique due to the specific absence of a methoxy group and the presence of a hydroxy group at the 6’ position. This structural modification can influence its chemical reactivity and biological activity, potentially offering distinct advantages in certain applications compared to its parent compound and other derivatives .
Propiedades
Fórmula molecular |
C21H21NO7 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(3S)-6-hydroxy-7-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-19(28-9-27-13)20(26-3)14(10)16(22)17-11-4-5-12(23)18(25-2)15(11)21(24)29-17/h4-5,8,16-17,23H,6-7,9H2,1-3H3/t16-,17+/m1/s1 |
Clave InChI |
ZVVDUSONGUODLU-SJORKVTESA-N |
SMILES isomérico |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3 |
SMILES canónico |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
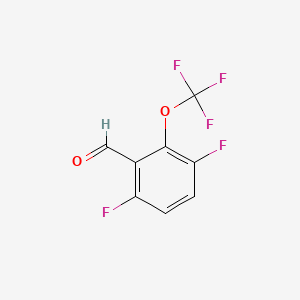
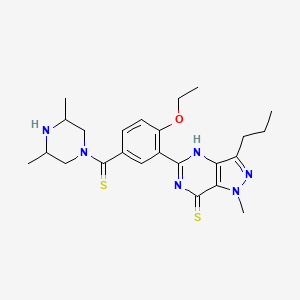
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
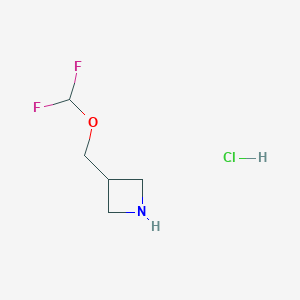
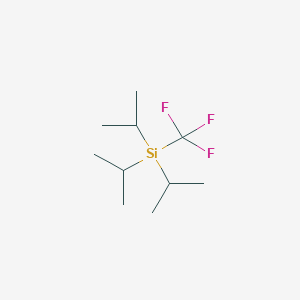
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)


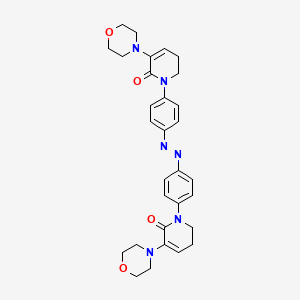
![1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)
![tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13428424.png)
